molecular formula C20H17ClFN3O3S B2451119 methyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251573-07-5

methyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B2451119
CAS No.: 1251573-07-5
M. Wt: 433.88
InChI Key: QMWFFIMRYPPIFS-UHFFFAOYSA-N
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Description

Methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazepine core, a chloro-fluoro substituted phenyl group, and an acetate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-fluoro phenyl group: This step involves the use of halogenated aromatic compounds and can be facilitated by palladium-catalyzed cross-coupling reactions.

    Thioether formation:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate involves its interaction with specific molecular targets. The chloro-fluoro phenyl group can interact with hydrophobic pockets in proteins, while the benzodiazepine core can bind to specific receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-2-fluorophenyl)acetate
  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate

Uniqueness

Methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is unique due to its combination of a benzodiazepine core with a chloro-fluoro substituted phenyl group and an acetate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 2-[4-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c1-28-20(27)10-13-9-19(25-17-5-3-2-4-16(17)23-13)29-11-18(26)24-15-7-6-12(21)8-14(15)22/h2-9,23H,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWFFIMRYPPIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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